4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine
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Overview
Description
4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This particular compound features a hydrazinyl group at the 4-position and a phenylsulfanyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Hydrazinolysis: The precursor undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux conditions to introduce the hydrazinyl group.
Substitution Reaction: The phenylsulfanyl group is introduced through a substitution reaction using phenylthiol and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
- 4-Hydrazinyl-6-(phenylthio)pyrimidine
- 4-Hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-Hydrazinyl-6-(phenylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrazinyl and phenylsulfanyl groups contribute to its versatility in various chemical reactions and its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H10N4S |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
(6-phenylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10N4S/c11-14-9-6-10(13-7-12-9)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |
InChI Key |
NCCBLGCDXBZDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=NC(=C2)NN |
Origin of Product |
United States |
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